molecular formula C9H16O3 B13016904 3-(Cyclohexyloxy)propanoic acid

3-(Cyclohexyloxy)propanoic acid

Cat. No.: B13016904
M. Wt: 172.22 g/mol
InChI Key: ZJSQESLWZHBXSU-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)propanoic acid is a carboxylic acid compound with the chemical formula C10H18O3. It is a white crystalline powder with a molecular weight of 186.25 g/mol. This compound is known for its unique properties and is widely used in various fields such as materials science, pharmaceuticals, and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)propanoic acid typically involves the reaction of cyclohexanol with 3-chloropropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of 3-(Cyclohexyloxy)propanol.

    Substitution: Formation of various substituted propanoic acid derivatives.

Scientific Research Applications

3-(Cyclohexyloxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug delivery capabilities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.

    3-Hydroxypropionic acid: Used in the production of biodegradable plastics and other industrial applications.

Uniqueness

3-(Cyclohexyloxy)propanoic acid is unique due to its cyclohexyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-cyclohexyloxypropanoic acid

InChI

InChI=1S/C9H16O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11)

InChI Key

ZJSQESLWZHBXSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCCC(=O)O

Origin of Product

United States

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